4-((Pyrrolidin-1-ylsulfonyl)methyl)aniline
Overview
Description
“4-((Pyrrolidin-1-ylsulfonyl)methyl)aniline” is a chemical compound with the molecular formula C11H16N2O2S . It has a molecular weight of 240.32 g/mol . The compound is also known by other names such as “4-(Pyrrolidinosulfonylmethyl)benzeneamine” and "1-((4-Aminobenzenemethane)sulfonyl)pyrrolidine" .
Molecular Structure Analysis
The InChI code for “4-((Pyrrolidin-1-ylsulfonyl)methyl)aniline” is 1S/C11H16N2O2S/c12-11-5-3-10(4-6-11)9-16(14,15)13-7-1-2-8-13/h3-6H,1-2,7-9,12H2 . The Canonical SMILES is C1CCN(C1)S(=O)(=O)CC2=CC=C(C=C2)N .Physical And Chemical Properties Analysis
“4-((Pyrrolidin-1-ylsulfonyl)methyl)aniline” is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions .Scientific Research Applications
Crystal Structure and Computational Studies
The compound 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline (PSMA) has been studied for its crystal structure and molecular interactions. Krishnan et al. (2021) investigated its crystal structure, revealing that the molecule is coplanar, with specific angles between the pyrrolidine and benzene rings. This study utilized Density Functional Theory (DFT) to compare experimental and theoretical geometric parameters and UV spectra, providing insights into molecular stability and interactions (Krishnan et al., 2021).
Synthesis and Biological Studies
In the field of synthesis and biological applications, Patel et al. (2011) synthesized a novel compound related to PSMA, demonstrating its potential in antimicrobial activity. This research highlights the compound's applicability in developing new substances with biological properties (Patel et al., 2011).
Organocatalysis Research
In organocatalysis, Syu et al. (2010) utilized a related compound, demonstrating its effectiveness as an organocatalyst in the Michael addition of ketones to nitroolefins. This illustrates the compound's role in facilitating specific chemical reactions, potentially leading to new synthetic pathways (Syu et al., 2010).
Polymer Chemistry
Research by Blinova et al. (2007) in polymer chemistry explored the oxidation of pyrrole, a related compound to PSMA, for the production of conductive polymers. This study sheds light on the potential of PSMA derivatives in developing materials with specific electrical properties (Blinova et al., 2007).
Safety And Hazards
properties
IUPAC Name |
4-(pyrrolidin-1-ylsulfonylmethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c12-11-5-3-10(4-6-11)9-16(14,15)13-7-1-2-8-13/h3-6H,1-2,7-9,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSKHALYBQZMFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)CC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80458020 | |
Record name | 4-[(Pyrrolidine-1-sulfonyl)methyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80458020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((Pyrrolidin-1-ylsulfonyl)methyl)aniline | |
CAS RN |
334981-10-1 | |
Record name | 4-[(1-Pyrrolidinylsulfonyl)methyl]benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=334981-10-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-((1-Pyrrolidinylsulfonyl)methyl)benzenamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0334981101 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[(Pyrrolidine-1-sulfonyl)methyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80458020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-((1-PYRROLIDINYLSULFONYL)METHYL)BENZENAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EU666P9ND | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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